Antitumor agent-59
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of antitumor agent-59 involves multiple steps. One of the synthetic routes includes the reaction of commercially available starting materials under specific conditions to yield the desired compound. For instance, compound 9 reacts with thiourea at 140°C for 8 hours to obtain an intermediate, which is further processed to produce this compound . Industrial production methods focus on optimizing these reactions to ensure high yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Antitumor agent-59 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity.
Scientific Research Applications
Antitumor agent-59 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antitumor activity and to develop new synthetic methodologies.
Biology: It is used to investigate the cellular and molecular mechanisms of cancer cell proliferation and apoptosis.
Medicine: It is being explored as a potential therapeutic agent for the treatment of various cancers, including colorectal cancer.
Industry: It is used in the development of new antitumor drugs and in the optimization of industrial production processes for pharmaceuticals
Mechanism of Action
The mechanism of action of antitumor agent-59 involves multiple pathways. It induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases, which are enzymes that play a crucial role in programmed cell death . Additionally, it arrests the cell cycle at the G2/M phase, preventing cancer cells from dividing and proliferating . The molecular targets of this compound include various proteins and enzymes involved in cell cycle regulation and apoptosis.
Comparison with Similar Compounds
Antitumor agent-59 is unique in its ability to induce apoptosis and arrest the cell cycle at the G2/M phase. Similar compounds include:
Paclitaxel: A well-known antitumor agent that stabilizes microtubules and prevents cell division.
Vincristine: An antitumor agent that inhibits microtubule formation and disrupts mitosis.
Camptothecin: An antitumor agent that inhibits topoisomerase I, an enzyme involved in DNA replication
Compared to these compounds, this compound has shown a unique mechanism of action and a distinct profile of biological activity, making it a valuable addition to the arsenal of antitumor agents.
Biological Activity
Antitumor Agent-59 (AA-59) is a synthetic compound that has shown promising biological activity against various cancer types. This article provides a comprehensive overview of its mechanisms of action, efficacy in preclinical studies, and potential clinical applications, supported by data tables and relevant case studies.
AA-59 operates through multiple mechanisms to exert its antitumor effects:
- Induction of Apoptosis : AA-59 has been shown to induce apoptosis in cancer cells. In vitro studies demonstrated that AA-59 activates caspases, which are crucial for the apoptotic pathway, leading to programmed cell death in cancerous cells .
- Cell Cycle Arrest : The compound effectively arrests the cell cycle at the G2/M phase. This was evidenced by flow cytometry analysis, where treated cancer cells exhibited a significant increase in G2/M phase population compared to control groups .
- Inhibition of Tumor Growth : In xenograft models, AA-59 significantly inhibited tumor growth. For instance, in the A2780 ovarian cancer model, AA-59 administration resulted in a tumor volume reduction of approximately 77% compared to untreated controls .
Efficacy Data
The following table summarizes the IC50 values and tumor growth inhibition percentages observed in various cancer cell lines treated with AA-59.
Cancer Cell Line | IC50 (µM) | Tumor Growth Inhibition (%) |
---|---|---|
HCT-116 | 0.05 – 125.40 | 77 |
MDA-MB-231 | 0.03 | 90.6 |
HT-29 | 0.34 | 80 |
A2780 | 0.03 | 77 |
Study 1: Efficacy in Ovarian Cancer
In a study conducted on A2780 ovarian cancer xenografts, AA-59 was administered at a dosage of 30 mg/kg every other day for three weeks. The results indicated a significant reduction in tumor size and weight compared to control groups, confirming its potential as an effective treatment option for ovarian cancer .
Study 2: Breast Cancer Model
In another study involving MDA-MB-231 breast cancer cells, AA-59 demonstrated a remarkable ability to inhibit tumor growth by 90.6% when administered intraperitoneally at a dose of 30 mg/kg every other day for 20 days. The absence of significant weight loss in the test subjects further supports its safety profile .
Pharmacokinetics and Safety Profile
Pharmacokinetic studies have indicated that AA-59 exhibits favorable absorption and distribution characteristics. After intravenous administration, peak plasma concentrations were observed within one hour, with a half-life suggesting prolonged systemic exposure conducive to therapeutic effects . Toxicity assessments revealed no significant hepatotoxicity or nephrotoxicity at therapeutic doses, indicating a promising safety profile for further clinical development .
Properties
Molecular Formula |
C43H36F2N6O6 |
---|---|
Molecular Weight |
770.8 g/mol |
IUPAC Name |
bis(17-fluoro-21-methyl-14-oxo-3,13,21-triazapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-2(10),4(9),5,7,15(20),16,18-heptaen-7-yl) pentanedioate |
InChI |
InChI=1S/C43H36F2N6O6/c1-48-34-12-6-22(44)18-30(34)42(54)50-16-14-26-28-20-24(8-10-32(28)46-38(26)40(48)50)56-36(52)4-3-5-37(53)57-25-9-11-33-29(21-25)27-15-17-51-41(39(27)47-33)49(2)35-13-7-23(45)19-31(35)43(51)55/h6-13,18-21,40-41,46-47H,3-5,14-17H2,1-2H3 |
InChI Key |
SEGHRBDHWNUBHD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2C3=C(CCN2C(=O)C4=C1C=CC(=C4)F)C5=C(N3)C=CC(=C5)OC(=O)CCCC(=O)OC6=CC7=C(C=C6)NC8=C7CCN9C8N(C1=C(C9=O)C=C(C=C1)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.